Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Acrylamide as a Determinant of FABP4/5 Inhibitory Potency
In the non-annulated thiophenylamide series disclosed by Roche, the position of the thiophene attachment on the acrylamide warhead directly influences FABP4 and FABP5 inhibitory activity. Compounds bearing a 3-thienylacrylamide moiety—such as (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide (2035019-07-7)—are systematically differentiated from their 2-thienyl congeners. For a closely matched benzofuran-containing pair where only the thiophene regioisomerism varies, the 3-thienyl analog exhibited a >3-fold improvement in FABP4 IC₅₀ compared to the corresponding 2-thienyl analog when tested under identical fluorescence-polarization displacement assay conditions [1]. This regioisomeric preference is attributed to a more favourable interaction with the narrow, lipophilic binding pocket of FABP4, as inferred from docking studies of the broader series [1]. Because 2-thienyl variants (e.g., CAS 2034997-40-3) are commercially available and cheaper, scientific users must explicitly verify that the thiophene attachment point is correct for their target; a 2-thienyl substitute is not functionally equivalent.
| Evidence Dimension | FABP4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not disclosed as a discrete value for 2035019-07-7 in public domain; class-level SAR indicates 3-thienylacrylamides are >3-fold more potent than matched 2-thienyl analogs [1]. |
| Comparator Or Baseline | Matched 2-thienylacrylamide analog (exact CAS not specified in available patent excerpts); >3-fold higher IC₅₀ [1]. |
| Quantified Difference | >3-fold lower IC₅₀ for the 3-thienyl relative to the 2-thienyl configuration [1]. |
| Conditions | FABP4 fluorescence-polarization displacement assay; recombinant human FABP4 protein; assay performed as described in US 9,353,102 B2 [1]. |
Why This Matters
For researchers studying FABP4-mediated metabolic or oncogenic pathways, using a 2-thienyl regioisomer could result in a >3-fold underestimate of target engagement, compromising SAR interpretation and lead optimization.
- [1] Roche. (2016). Non-annulated thiophenylamides. US Patent 9,353,102 B2. Filed Mar 11, 2015, and issued May 31, 2016. View Source
